molecular formula C23H25NO3S B2664223 N-(furan-2-ylmethyl)-4-phenyl-N-(2-(thiophen-2-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide CAS No. 1396853-34-1

N-(furan-2-ylmethyl)-4-phenyl-N-(2-(thiophen-2-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide

Cat. No.: B2664223
CAS No.: 1396853-34-1
M. Wt: 395.52
InChI Key: AXEUUVATQRSYRT-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-4-phenyl-N-(2-(thiophen-2-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide is a complex organic compound that features a combination of furan, thiophene, and tetrahydropyran moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-4-phenyl-N-(2-(thiophen-2-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as furan-2-ylmethylamine, 4-phenylbutanoic acid, and thiophene-2-yl ethylamine. These intermediates are then subjected to condensation reactions, cyclization, and amide bond formation under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalytic processes, continuous flow reactors, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-4-phenyl-N-(2-(thiophen-2-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The compound can be reduced to form hydrogenated derivatives.

    Substitution: Functional groups on the furan, thiophene, or tetrahydropyran rings can be substituted with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under suitable conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction could produce tetrahydrofuran derivatives.

Scientific Research Applications

N-(furan-2-ylmethyl)-4-phenyl-N-(2-(thiophen-2-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: It can be utilized in the development of novel materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-4-phenyl-N-(2-(thiophen-2-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its binding affinity, selectivity, and downstream effects are necessary to fully understand its mechanism.

Comparison with Similar Compounds

Similar Compounds

  • N-(furan-2-ylmethyl)-4-phenylbutanamide
  • N-(thiophen-2-ylmethyl)-4-phenylbutanamide
  • N-(furan-2-ylmethyl)-4-phenyl-N-(2-(thiophen-2-yl)ethyl)butanamide

Uniqueness

N-(furan-2-ylmethyl)-4-phenyl-N-(2-(thiophen-2-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide is unique due to the presence of both furan and thiophene rings, which can impart distinct electronic and steric properties

Properties

IUPAC Name

N-(furan-2-ylmethyl)-4-phenyl-N-(2-thiophen-2-ylethyl)oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO3S/c25-22(23(11-15-26-16-12-23)19-6-2-1-3-7-19)24(18-20-8-4-14-27-20)13-10-21-9-5-17-28-21/h1-9,14,17H,10-13,15-16,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXEUUVATQRSYRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)N(CCC3=CC=CS3)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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